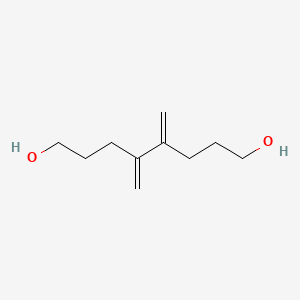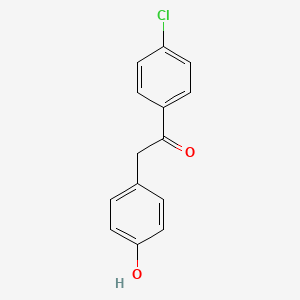
1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a hydroxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 4-hydroxyacetophenone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1-(4-chlorophenyl)-2-(4-oxophenyl)ethan-1-one.
Reduction: Formation of 1-(4-chlorophenyl)-2-(4-hydroxyphenyl)ethanol.
Substitution: Formation of 1-(4-substituted phenyl)-2-(4-hydroxyphenyl)ethan-1-one.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a hydroxy group.
1-(4-Bromophenyl)-2-(4-hydroxyphenyl)ethan-1-one: Similar structure but with a bromine atom instead of a chlorine atom.
1-(4-Chlorophenyl)-2-(4-aminophenyl)ethan-1-one: Similar
Properties
CAS No. |
92896-86-1 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO2/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8,16H,9H2 |
InChI Key |
QPXVJQZJZWBVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


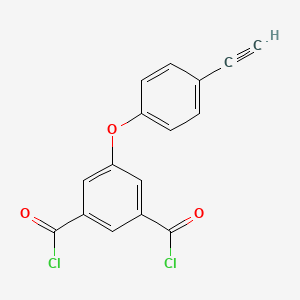
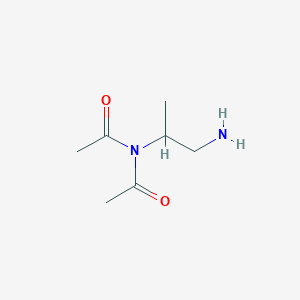
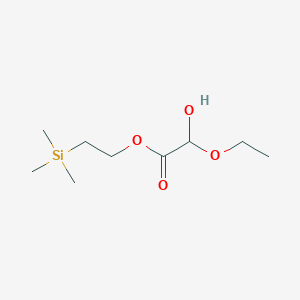
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
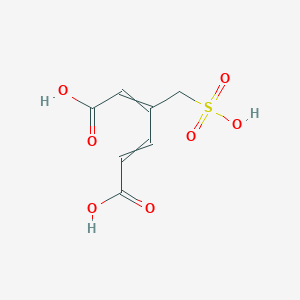
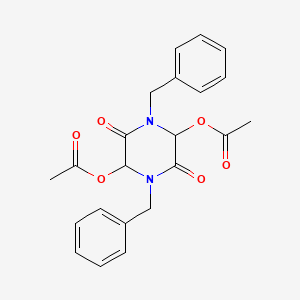
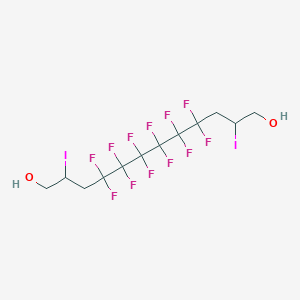
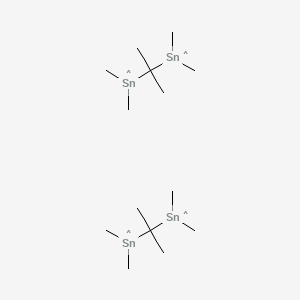
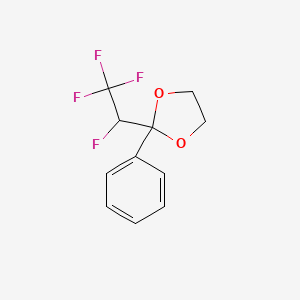
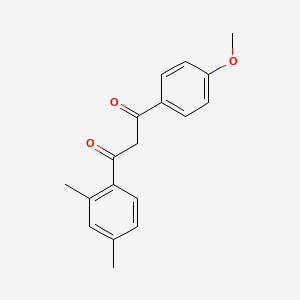
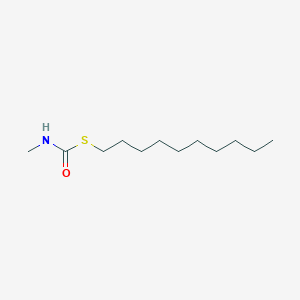
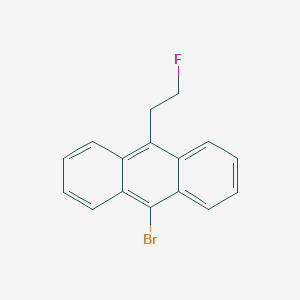
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
